![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1](/img/structure/B32496.png)

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

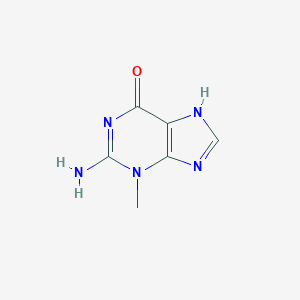

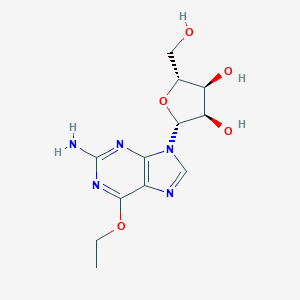

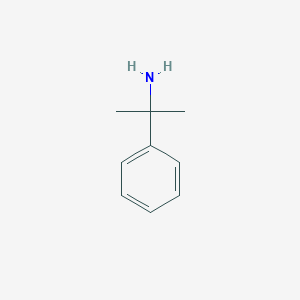

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical strategies, including the reaction of amino-pyrazoles with different aldehydes, ketones, or acyl derivatives under various conditions. For instance, synthesis involving glycosylation, debenzoylation, and subsequent functional group transformations has been demonstrated, leading to various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Cottam et al., 1984). Additionally, methods employing ultrasound irradiation in cyclocondensation reactions have simplified the synthesis process, providing an efficient approach to generating a variety of pyrazolo[1,5-a]pyrimidine derivatives (Buriol et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated through X-ray diffractometry and theoretical studies, revealing intricate details about their crystalline structures and intermolecular interactions. These studies highlight the importance of halogen interactions in determining the molecular conformation and packing in the crystal lattice, providing insight into the structural features that may influence the chemical reactivity and biological activity of these compounds (Frizzo et al., 2009).

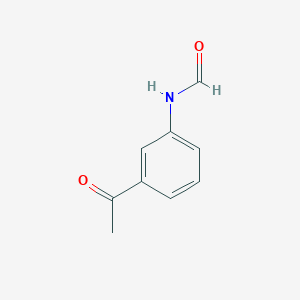

Chemical Reactions and Properties

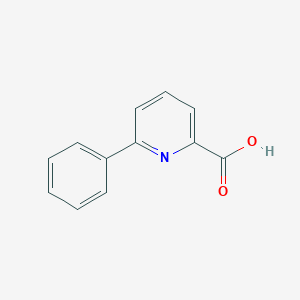

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that allow for the introduction of different substituents at specific positions on the heterocyclic ring system. These reactions include nucleophilic aromatic substitution (SNAr), Suzuki cross-coupling, and regioselective multi-component synthesis, enabling the functionalization and diversification of the pyrazolo[1,5-a]pyrimidine scaffold. Such transformations are essential for exploring the structure-activity relationships of these compounds and for the development of novel derivatives with enhanced properties (Jismy et al., 2020).

Applications De Recherche Scientifique

Fluorescence Studies

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned . The study involved a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g .

- Results : The compounds showed tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antitumor Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, have a high impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties and potential anticancer activity .

- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2

- Field : Biochemistry

- Application Summary : 3-Bromo-5,7-dichloro-pyrazolo pyrimidine is an intermediate used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 as an anti-inflammatory target .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Organic Light-Emitting Devices

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are used in organic light-emitting devices .

- Methods of Application : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned . The study involved a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g .

- Results : The compounds showed tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Bio-Macromolecular Interactions

- Field : Biochemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are used in bio-macromolecular interactions .

- Methods of Application : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned . The study involved a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g .

- Results : The compounds showed tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Organic Light-Emitting Devices

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are used in organic light-emitting devices .

- Methods of Application : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned . The study involved a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g .

- Results : The compounds showed tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Bio-Macromolecular Interactions

- Field : Biochemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are used in bio-macromolecular interactions .

- Methods of Application : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned . The study involved a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g .

- Results : The compounds showed tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIKMWXLGRVJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563620 | |

| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

CAS RN |

114040-06-1 | |

| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)